PD-307243 PD-307243 Novel human ether-a-go-go-related gene (hERG) channel activator
PD-307243 is a hERG channel activator.
Brand Name: Vulcanchem
CAS No.: 313533-41-4
VCID: VC0538837
InChI: InChI=1S/C20H15Cl2N3O2/c21-17-6-5-15(9-18(17)22)25-10-12-3-4-14(8-13(12)11-25)24-19-16(20(26)27)2-1-7-23-19/h1-9H,10-11H2,(H,23,24)(H,26,27)
SMILES: O=C(C1=CC=CN=C1NC2=CC3=C(CN(C4=CC=C(Cl)C(Cl)=C4)C3)C=C2)O
Molecular Formula: C20H15Cl2N3O2
Molecular Weight: 400.26

PD-307243

CAS No.: 313533-41-4

Cat. No.: VC0538837

Molecular Formula: C20H15Cl2N3O2

Molecular Weight: 400.26

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PD-307243 - 313533-41-4

Specification

CAS No. 313533-41-4
Molecular Formula C20H15Cl2N3O2
Molecular Weight 400.26
IUPAC Name 2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C20H15Cl2N3O2/c21-17-6-5-15(9-18(17)22)25-10-12-3-4-14(8-13(12)11-25)24-19-16(20(26)27)2-1-7-23-19/h1-9H,10-11H2,(H,23,24)(H,26,27)
Standard InChI Key WNXIPCSWXVTKQF-UHFFFAOYSA-N
SMILES O=C(C1=CC=CN=C1NC2=CC3=C(CN(C4=CC=C(Cl)C(Cl)=C4)C3)C=C2)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

PD-307243, also known by its IUPAC name 2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid, is a synthetic organic compound with the molecular formula C₂₀H₁₅Cl₂N₃O₂ . This compound has a molecular weight of approximately 400.3 g/mol and is characterized by its unique chemical structure containing dichlorophenyl, isoindol, and pyridine-carboxylic acid moieties .

Physical and Chemical Characteristics

PD-307243 possesses several distinctive physicochemical properties that influence its pharmacological behavior and application in research settings. The compound's structural features contribute to its specific binding capabilities and biological activity.

PropertyValueSource
Molecular FormulaC₂₀H₁₅Cl₂N₃O₂
Molecular Weight400.26-400.3 g/mol
CAS Number313533-41-4
XLogP3-AA5.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4
InChIKeyWNXIPCSWXVTKQF-UHFFFAOYSA-N

The compound demonstrates moderate lipophilicity as indicated by its XLogP3-AA value of 5.3, which influences its membrane permeability characteristics . Its hydrogen bond donor and acceptor counts suggest potential for specific interactions with target proteins, particularly the hERG potassium channel .

Storage ConditionRecommended Duration
Powder at -20°CUp to 3 years
In solvent at -80°CUp to 1 year

The compound should be stored in dry, dark conditions to prevent degradation . When preparing stock solutions, freshly made preparations are recommended for optimal experimental results.

Mechanism of Action

PD-307243 functions primarily as an activator of hERG potassium channels, which play a crucial role in cardiac repolarization. Its mechanism of action involves complex interactions with the channel structure that alter gating kinetics and ion conductance.

Effects on hERG Channel Function

The compound demonstrates several distinctive effects on hERG channel function, including concentration-dependent augmentation of channel currents and profound alterations in channel gating properties . Research has shown that PD-307243 markedly slows both deactivation and inactivation of hERG channels, resulting in significant enhancement of potassium currents .

In electrophysiological studies, PD-307243 has demonstrated the ability to:

  • Increase hERG current amplitude in a concentration-dependent manner

  • Dramatically slow the rate of channel deactivation, with some channels becoming constitutively active at hyperpolarized voltages

  • Markedly slow the rate of hERG inactivation at depolarized voltages

  • Induce instantaneous hERG current with little decay at membrane potentials from -120 to -40 mV (at concentrations of 3 and 10 μM)

  • Generate an Ito-like upstroke of hERG current at more positive voltages

These effects culminate in a substantial increase in potassium ion flux through hERG channels. Experimental data indicates that 3 μM PD-307243 increased the total potassium ions passed through hERG channels by 8.8 ± 1.0-fold (n = 5) .

Molecular Binding Sites and Interactions

Docking studies and mutagenesis experiments have provided insights into the molecular determinants of PD-307243's interaction with hERG channels. The compound appears to interact with residues in the S5-P region of the channel . This binding site is distinct from those of other hERG activators and blockers, contributing to its unique pharmacological profile .

The specific binding of PD-307243 results in conformational changes that alter channel gating, particularly affecting the transitions between open, closed, and inactivated states. This leads to the characteristic slowing of deactivation and inactivation kinetics observed in electrophysiological studies .

Classification Among hERG Activators

PD-307243 belongs to a broader class of hERG channel activators, each with distinctive mechanisms and binding sites. Based on its effects on channel kinetics, PD-307243 has been classified as a Type 1 activator, primarily enhancing hERG current by slowing the closure of the channel's activation gate (deactivation) while also causing a reduction in the channel's ability to inactivate .

Activator TypePrimary MechanismExamplesReferences
Type 1Slows deactivationPD-307243, RPR260243, Ginsenoside RG3
Type 2Shifts inactivation voltage dependenceICA-105574, NS3623
Type 3Shifts activation voltage dependence-
Type 4Increases open probability-

This classification system helps researchers understand the diverse mechanisms through which different compounds can enhance hERG channel function, with implications for potential therapeutic applications.

Pharmacological Studies and Research Findings

PD-307243 has been extensively studied in various experimental models to characterize its effects on ion channel function and evaluate its potential applications in addressing cardiac electrophysiological disorders.

Cellular Electrophysiology Studies

Detailed investigations using patch-clamp techniques have revealed the concentration-dependent effects of PD-307243 on hERG channel currents. These studies have demonstrated that:

  • PD-307243 produces a substantial increase in hERG current when applied directly to the intracellular face of excised membrane patches, indicating a direct interaction with the channel

  • The compound exhibits use-dependent activity, suggesting that its effects depend on channel state or gating history

  • Inside-out patch experiments revealed that PD-307243 increased hERG tail currents by 2.1 ± 0.6-fold (n = 7) and 3.4 ± 0.3-fold (n = 4) at 3 and 10 μM, respectively

  • The effects on the rapid component of delayed rectifier potassium current (IKr) in rabbit ventricular myocytes were similar to those observed in hERG channel-transfected Chinese hamster ovary (CHO) cells

These findings collectively demonstrate that PD-307243 directly modulates hERG channel function through specific molecular interactions rather than through secondary signaling pathways.

Structure-Activity Relationship

PD-307243 is structurally related to another hERG activator, PD118057, but exhibits distinct pharmacological properties . The structure-activity relationship of PD-307243 has been examined to identify the critical molecular features contributing to its activity as a hERG channel activator.

Key structural elements include:

  • The 3,4-dichlorophenyl moiety

  • The isoindol ring system

  • The pyridine-carboxylic acid group

Chemical analysis and validation studies have been conducted to confirm the compound's structure and purity for experimental applications, including NMR spectroscopy (¹H-NMR and ¹³C-NMR) and mass spectrometry .

Comparative Analysis with Other hERG Activators

PD-307243 represents one of several compounds identified as hERG channel activators, each with distinctive properties and mechanisms of action. Understanding these differences is crucial for selecting appropriate compounds for specific research or therapeutic applications.

Comparison with Type 1 Activators

CompoundPrimary EffectPotencyMolecular DeterminantsAdditional EffectsReferences
PD-307243Slows deactivationActive at 3-10 μMS5-P regionSlows inactivation, creates Ito-like current
RPR260243Slows deactivationEC₅₀ ~1 μMResidues in S5 (L553, F557) and S6 (N658, V659)Mild effect on inactivation
Ginsenoside RG3Slows deactivationActive at μM rangeResidues in S1 (Y420), S2 (L452, F463), and S4 (I521, K525)-

These comparisons highlight the distinctive properties of PD-307243, particularly its profound effects on both deactivation and inactivation kinetics, which contribute to its unique electrophysiological profile.

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